molecular formula C21H16N4O2S B10899287 [{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}(phenylamino)methylidene]propanedinitrile

[{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}(phenylamino)methylidene]propanedinitrile

Cat. No.: B10899287
M. Wt: 388.4 g/mol
InChI Key: LPINQMDCTPKXHN-UHFFFAOYSA-N
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Description

2-(ANILINO{[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}METHYLENE)MALONONITRILE is a complex organic compound characterized by its unique structure, which includes an aniline group, a pyrrole ring, and a malononitrile moiety

Preparation Methods

The synthesis of 2-(ANILINO{[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}METHYLENE)MALONONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline derivatives with cyanoacetic acid derivatives under specific conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aniline and pyrrole moieties. Common reagents used in these reactions include acids, bases, and organic solvents. .

Scientific Research Applications

2-(ANILINO{[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}METHYLENE)MALONONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ANILINO{[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}METHYLENE)MALONONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-(ANILINO{[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}METHYLENE)MALONONITRILE include other aniline derivatives and pyrrole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, compounds like 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide and 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been studied for their unique properties and applications .

Properties

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

2-[anilino-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylmethylidene]propanedinitrile

InChI

InChI=1S/C21H16N4O2S/c1-14-7-9-17(10-8-14)25-19(26)11-18(21(25)27)28-20(15(12-22)13-23)24-16-5-3-2-4-6-16/h2-10,18,24H,11H2,1H3

InChI Key

LPINQMDCTPKXHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=C(C#N)C#N)NC3=CC=CC=C3

Origin of Product

United States

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